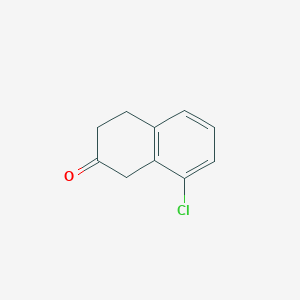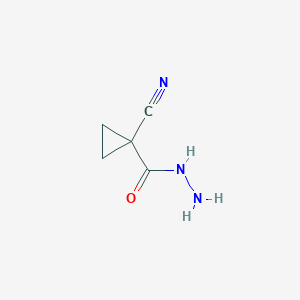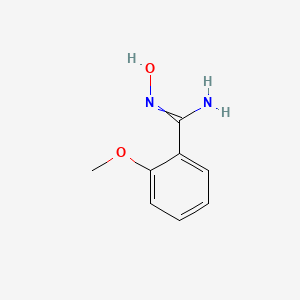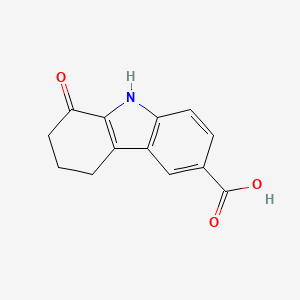
1-Oxo-2,3,4,9-Tetrahydro-1H-Carbazol-6-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a carbazole core with a ketone group at the 1-position and a carboxylic acid group at the 6-position, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s structurally related compounds have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
The oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may be involved in oxidation reactions and could potentially affect related biochemical pathways.
Pharmacokinetics
Result of Action
Structurally related compounds have shown a broad spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The compound’s reactivity may depend on the nature of the selected oxidant and the reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-nitrobenzaldehyde and cyclohexanone, the compound can be synthesized via a multi-step process involving reduction, cyclization, and oxidation steps.
Industrial Production Methods
In an industrial setting, the synthesis of 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process often involves large-scale reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Vergleich Mit ähnlichen Verbindungen
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can be compared with other carbazole derivatives, such as:
Carbazole: The parent compound without the ketone and carboxylic acid groups.
1-oxo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the carboxylic acid group.
6-carboxy-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the ketone group.
The presence of both the ketone and carboxylic acid groups in 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid makes it unique and potentially more versatile in chemical reactions and applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-11-3-1-2-8-9-6-7(13(16)17)4-5-10(9)14-12(8)11/h4-6,14H,1-3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVHFCIIDAMJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394026 |
Source


|
| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104904-59-8 |
Source


|
| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)
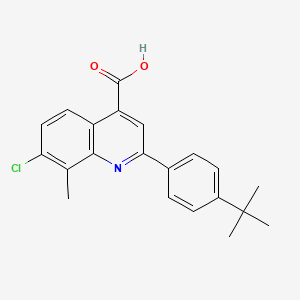

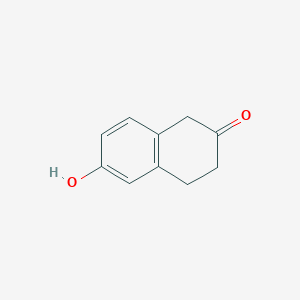
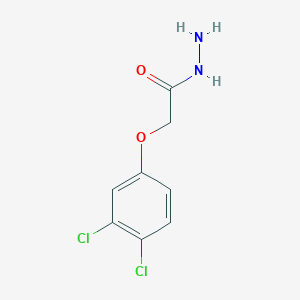
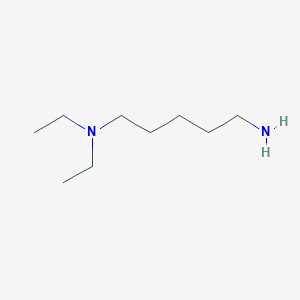

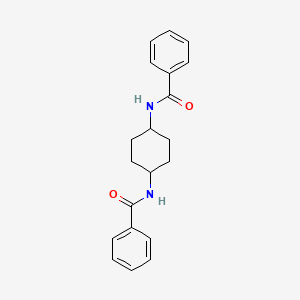
![2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B1307903.png)
![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)
![4-[3-(4-Fluorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1307913.png)
